molecular formula C19H14N2O4S B14992548 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992548
M. Wt: 366.4 g/mol
InChI Key: AOBVIJXKADPPHX-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that features a benzothiazole ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biological assays to study its effects on various cellular pathways.

    Materials Science: The compound is explored for its potential use in organic electronics and as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isobutoxybenzamide

Uniqueness: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its fused benzothiazole and chromene structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H14N2O4S/c1-2-24-11-7-8-13-17(9-11)26-19(20-13)21-18(23)16-10-14(22)12-5-3-4-6-15(12)25-16/h3-10H,2H2,1H3,(H,20,21,23)

InChI Key

AOBVIJXKADPPHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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